Chemical structure and molecular weight of 8-Bromoquinoxaline-6-carboxylic acid
Chemical structure and molecular weight of 8-Bromoquinoxaline-6-carboxylic acid
An In-depth Technical Guide to 8-Bromoquinoline-6-carboxylic Acid
Introduction
This technical guide provides a comprehensive overview of 8-Bromoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical properties, synthesis, and applications of this compound.
It is important to note that while the topic specified was "8-Bromoquinoxaline-6-carboxylic acid," the readily available scientific literature and chemical databases predominantly feature data on "8-bromoquinoline-6-carboxylic acid." Given the structural similarity and the commonality of the quinoline core in pharmaceutical research, this guide will focus on the latter, well-documented compound. The quinoxaline isomer is less common, and detailed experimental data for it is not as widely available.
Chemical Structure and Molecular Properties
8-Bromoquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The molecule is substituted with a bromine atom at the 8th position and a carboxylic acid group at the 6th position.
Structural Information
The chemical structure of 8-Bromoquinoline-6-carboxylic acid is as follows:
Caption: Chemical structure of 8-Bromoquinoline-6-carboxylic acid.
Physicochemical Properties
A summary of the key molecular properties of 8-Bromoquinoline-6-carboxylic acid is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [1] |
| CAS Number | 791632-21-8 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.07 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically >95% | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of 8-Bromoquinoline-6-carboxylic acid can be achieved through various synthetic routes, often involving the construction of the quinoline core followed by functional group manipulations. A general synthetic approach is outlined below.
Synthetic Pathway
A common method for the synthesis of quinoline derivatives is the Combes quinoline synthesis or a similar cyclization reaction. For 8-Bromoquinoline-6-carboxylic acid, a plausible route would involve the reaction of an appropriately substituted aniline with a β-diketone, followed by bromination and oxidation or carboxylation.
Caption: Generalized synthetic workflow for 8-Bromoquinoline-6-carboxylic acid.
Spectroscopic Data
The structural confirmation of 8-Bromoquinoline-6-carboxylic acid is typically achieved through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield position (around 165-185 ppm).[2]
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Infrared (IR) Spectroscopy : The IR spectrum would exhibit a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[2] A strong C=O stretching absorption would be observed around 1710-1760 cm⁻¹.[2]
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (252.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Applications in Research and Drug Development
Quinolines and their derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3] 8-Bromoquinoline-6-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The carboxylic acid and bromo functionalities on the quinoline scaffold provide two reactive handles for further chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications allow for the generation of diverse libraries of compounds for biological screening.
Potential Biological Activities
The quinoline nucleus is a "privileged scaffold" in drug discovery, known to interact with various biological targets.[3] Derivatives of quinoline have been investigated for a wide range of therapeutic activities, including:
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Anticancer agents
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Antimicrobial agents
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Anti-inflammatory agents
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Antiviral agents
While specific biological activity data for 8-Bromoquinoline-6-carboxylic acid is not extensively reported in publicly available literature, its structural motifs suggest that its derivatives could be explored for similar applications. For instance, quinoline-6-carboxylic acid derivatives have been identified as potent ectonucleotidase inhibitors with potential applications in cancer immunotherapy.[4]
Conclusion
8-Bromoquinoline-6-carboxylic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, serving as a useful resource for researchers in the field.
References
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PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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Gao, C., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 1-12. Available from: [Link]
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Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. U.S. Food and Drug Administration. Available from: [Link]
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Pharmaffiliates. 6-Bromoquinoxaline-2-carboxylic Acid. Available from: [Link]
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PubChemLite. 8-bromoquinoline-6-carboxylic acid. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469. Available from: [Link]
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Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available from: [Link]
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Al-Mulla, A. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3656. Available from: [Link]
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Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available from: [Link]
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ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Available from: [Link]
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LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Wikipedia. List of carboxylic acids. Available from: [Link]
